Cholesteryl undecanoate
Overview
Description
Cholesteryl undecanoate is a cholesterol ester, specifically the ester formed between cholesterol and undecanoic acid. It is a lipid molecule that plays a significant role in modulating membrane fluidity and bilayer thickness upon interacting with triacylglycerols and phospholipids . This compound is often used in research and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Cholesteryl undecanoate, like other cholesteryl esters, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) . This process is crucial in the regulation of plasma cholesterol levels .
Mode of Action
This compound interacts with CETP to mediate the transfer of cholesteryl esters among lipoproteins . This interaction plays a key role in reverse cholesterol transport (RCT), a process that involves the transfer of cholesterol from peripheral tissues back to the liver for excretion .
Biochemical Pathways
The action of this compound affects the cholesterol homeostasis pathway . Cholesterol is synthesized through the mevalonate pathway, a complex process involving the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonic acid (MVA), and squalene . This compound, as a cholesteryl ester, can interfere with the absorption of cholesterol, thus affecting this pathway .
Pharmacokinetics
The pharmacokinetics of this compound, particularly when used in long-acting formulations, is an area of active research . Studies have shown that formulations of testosterone undecanoate, a similar compound, can produce a sustained plasma concentration for up to 40 days when administered via subcutaneous injection .
Result of Action
The action of this compound results in the modulation of cholesterol levels within the body . By interfering with cholesterol absorption, it can potentially lower the levels of cholesterol in the liver and plasma . This can have various downstream effects, including potential impacts on atherosclerosis and other cholesterol-related conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation and particle size can affect its release and safety profile . Furthermore, the compound’s action may also be influenced by factors such as diet and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
Cholesteryl undecanoate, like other cholesteryl esters, is a very nonpolar species. It is a predominant lipid component of atherosclerosis plaque and low- and high-density lipoprotein (LDL and HDL) cores It interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
This compound, being a derivative of cholesterol, may influence cell function in ways similar to cholesterol. Cholesterol plays a critical role in maintaining membrane integrity and fluidity . It can also impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a cholesteryl ester, it may be involved in the transport of cholesterol in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins
Metabolic Pathways
This compound, as a cholesteryl ester, may be involved in the metabolic pathways of cholesterol. Cholesterol metabolism involves biosynthesis, uptake, export, and esterification
Transport and Distribution
This compound may be transported and distributed within cells and tissues in a manner similar to other cholesteryl esters. CETP plays a key role in the transport of cholesteryl esters among lipoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl undecanoate can be synthesized through the esterification of cholesterol with undecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic esterification, where lipases are used as biocatalysts to achieve high yields under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl undecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and undecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized cholesteryl esters.
Hydrolysis: Cholesterol and undecanoic acid.
Substitution: Various cholesteryl derivatives depending on the substituent introduced.
Scientific Research Applications
Comparison with Similar Compounds
Cholesteryl oleate: Another cholesterol ester, formed with oleic acid, known for its role in lipid storage and metabolism.
Cholesteryl palmitate: Formed with palmitic acid, it is commonly found in lipid droplets and has similar properties to cholesteryl undecanoate.
Cholesteryl linoleate: Formed with linoleic acid, it is involved in various metabolic pathways and has distinct biological activities.
Uniqueness of this compound: this compound is unique due to its specific fatty acid component, undecanoic acid, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYQVGVWVTATD-HMVYLTCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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